molecular formula C6H10N2S B3278605 Ethyl-thiazol-2-ylmethyl-amine CAS No. 680591-00-8

Ethyl-thiazol-2-ylmethyl-amine

Cat. No. B3278605
M. Wt: 142.22 g/mol
InChI Key: ICZJAGGKGHNBQO-UHFFFAOYSA-N
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Description

Ethyl-thiazol-2-ylmethyl-amine, also known as ETYA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a member of the thiazole family and has a unique chemical structure that allows it to interact with various biological systems. In

Scientific Research Applications

Ethyl-thiazol-2-ylmethyl-amine has been extensively studied for its potential use in various scientific applications. One of the most promising applications of Ethyl-thiazol-2-ylmethyl-amine is in the field of cancer research. Ethyl-thiazol-2-ylmethyl-amine has been shown to have anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, Ethyl-thiazol-2-ylmethyl-amine has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of Ethyl-thiazol-2-ylmethyl-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl-thiazol-2-ylmethyl-amine has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, Ethyl-thiazol-2-ylmethyl-amine has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.

Biochemical And Physiological Effects

Ethyl-thiazol-2-ylmethyl-amine has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, Ethyl-thiazol-2-ylmethyl-amine has been shown to have anti-inflammatory effects and can reduce oxidative stress. Additionally, Ethyl-thiazol-2-ylmethyl-amine has been shown to improve glucose and lipid metabolism, making it a potential treatment for metabolic disorders such as diabetes and obesity.

Advantages And Limitations For Lab Experiments

Ethyl-thiazol-2-ylmethyl-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, Ethyl-thiazol-2-ylmethyl-amine has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to using Ethyl-thiazol-2-ylmethyl-amine in lab experiments. One limitation is the potential for toxicity at high concentrations, which can limit its use in certain experiments. Additionally, Ethyl-thiazol-2-ylmethyl-amine can be expensive to synthesize, which can limit its availability for research.

Future Directions

There are several future directions for research on Ethyl-thiazol-2-ylmethyl-amine. One area of research is the development of new synthetic methods for Ethyl-thiazol-2-ylmethyl-amine that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of Ethyl-thiazol-2-ylmethyl-amine and its potential use in treating various diseases. Finally, there is a need for more research on the toxicity of Ethyl-thiazol-2-ylmethyl-amine and its potential side effects, which will be important for determining its safety for use in human clinical trials.
Conclusion:
In conclusion, Ethyl-thiazol-2-ylmethyl-amine is a chemical compound that has been extensively studied for its potential use in various scientific applications. Its unique chemical structure and properties make it a promising candidate for the treatment of cancer and neurological disorders. While there are some limitations to using Ethyl-thiazol-2-ylmethyl-amine in lab experiments, its advantages and potential applications make it an important area of research for the future.

properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZJAGGKGHNBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-thiazol-2-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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